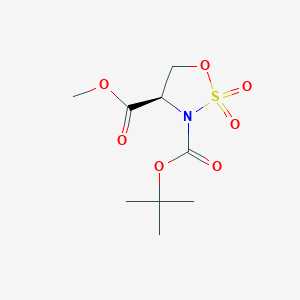![molecular formula C15H16N2O3 B2396020 N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251685-33-2](/img/structure/B2396020.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as BDB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. BDB is a psychoactive substance that has been found to produce effects similar to those of MDMA, a popular recreational drug. However, BDB has not been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
Target of Action
Related compounds have been identified as modulators of atp-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes.
Mode of Action
It’s worth noting that atp-binding cassette transporters, which are targeted by related compounds, function by using the energy from atp hydrolysis to transport various substrates across cellular membranes .
Biochemical Pathways
Atp-binding cassette transporters, which are modulated by related compounds, are involved in numerous biochemical pathways, including lipid transport and metabolism, drug resistance, and the regulation of ion channels .
Result of Action
A related compound has been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to produce effects similar to those of MDMA, which makes it a useful tool for studying the effects of psychoactive substances on the brain. However, N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has limitations as well. It has been found to produce neurotoxic effects, which can make it difficult to use in certain types of experiments. It also has potential legal and ethical issues associated with its use.
Orientations Futures
There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of research could focus on its potential therapeutic applications for the treatment of mood disorders. Another area of research could focus on the neurotoxic effects of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide and ways to mitigate these effects. Additionally, research could be done to better understand the mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide and how it produces its effects on the brain. Finally, research could be done to explore the potential legal and ethical issues associated with the use of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide in scientific research.
Méthodes De Synthèse
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). The second step involves the reaction of MDMA with 1H-pyrrole-1-carboxylic acid to form N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)ethanamine. The final step involves the reaction of N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)ethanamine with butanoyl chloride to form N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has been studied for its potential applications in the field of neuroscience. It has been found to produce effects similar to those of MDMA, including increased empathy, sociability, and euphoria. N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has also been found to have potential therapeutic applications for the treatment of mood disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(4-3-9-17-7-1-2-8-17)16-12-5-6-13-14(10-12)20-11-19-13/h1-2,5-8,10H,3-4,9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJDFGBVVXBFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)
![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)

![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)
![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)

![Methyl 3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2395948.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2395950.png)




